Coproporphyrinogen I

Description

Context within Heme Biosynthesis Pathways

Heme, an iron-containing protoporphyrin, is a vital prosthetic group for a vast array of proteins, including hemoglobin, myoglobin, and cytochromes. mdpi.com Its synthesis is a complex, multi-step process. Three distinct pathways for the de novo biosynthesis of heme have been identified, all of which converge at the formation of the common precursor, uroporphyrinogen III, before branching into their unique terminal steps. frontiersin.orgnih.gov Coproporphyrinogen I arises as a non-productive byproduct when a key enzymatic step in the formation of uroporphyrinogen III is deficient.

The Protoporphyrin-Dependent (PPD) pathway is often considered the canonical or classical route for heme biosynthesis and is the primary pathway in eukaryotes and Gram-negative bacteria. frontiersin.orgnih.gov This pathway involves eight enzymatic steps. The process begins in the mitochondria, moves to the cytosol, and returns to the mitochondria for the final steps. nih.gov

A key intermediate in this pathway is coproporphyrinogen III, which is formed in the cytosol from uroporphyrinogen III by the enzyme uroporphyrinogen decarboxylase (UROD). frontierspecialtychemicals.comresearchgate.net Coproporphyrinogen III is then transported back into the mitochondria, where the enzyme coproporphyrinogen III oxidase (CPOX) catalyzes its oxidative decarboxylation to form protoporphyrinogen (B1215707) IX. frontierspecialtychemicals.comwikipedia.org This is subsequently oxidized to protoporphyrin IX, and the pathway culminates with the insertion of ferrous iron by ferrochelatase to produce heme. nih.govfrontierspecialtychemicals.com this compound is not a substrate in this primary metabolic sequence.

Discovered more recently, the Coproporphyrin-Dependent (CPD) pathway is the predominant route for heme synthesis in many Gram-positive bacteria, such as those in the Firmicutes and Actinobacteria phyla. frontiersin.orgpnas.org This pathway shares the initial steps with the PPD pathway, leading to the formation of coproporphyrinogen III. nih.govnih.gov

However, the terminal steps of the CPD pathway diverge significantly. Instead of being decarboxylated, coproporphyrinogen III is first oxidized to coproporphyrin III by a coproporphyrinogen III oxidase. researchgate.netfrontiersin.org Ferrous iron is then inserted into coproporphyrin III by a specific coproporphyrin ferrochelatase to form coproheme. nih.govpnas.org The final step involves the decarboxylation of coproheme by the enzyme HemQ to yield heme. pnas.org Like the PPD pathway, the CPD pathway is specific for the type III isomer, and this compound is not a productive intermediate. asm.org

The Siroheme-Dependent (SHD) pathway represents the most ancient route for heme synthesis and is found in some archaea and sulfate-reducing bacteria. frontiersin.orgnih.govasm.org This pathway also utilizes uroporphyrinogen III as a branch point intermediate. pnas.orgpnas.org

In this pathway, uroporphyrinogen III is converted into siroheme (B1205354) through a series of reactions that include methylation and iron chelation. nih.govresearchgate.net Siroheme itself is a vital cofactor for enzymes like sulfite (B76179) and nitrite (B80452) reductases. nih.gov In certain organisms, a further branch of this pathway exists where siroheme is "hijacked" and converted through several steps, including decarboxylations, into heme. pnas.orgpnas.org This complex route underscores the evolutionary plasticity of tetrapyrrole synthesis, where a functional cofactor for one process becomes the precursor for another. The direct precursor for this pathway is uroporphyrinogen III, not this compound.

| Pathway | Key Organisms | Key Intermediate | Terminal Steps |

|---|---|---|---|

| Protoporphyrin-Dependent (PPD) | Eukaryotes, Gram-negative bacteria | Coproporphyrinogen III | Coproporphyrinogen III → Protoporphyrinogen IX → Protoporphyrin IX → Heme nih.gov |

| Coproporphyrin-Dependent (CPD) | Gram-positive bacteria | Coproporphyrinogen III | Coproporphyrinogen III → Coproporphyrin III → Coproheme → Heme pnas.org |

| Siroheme-Dependent (SHD) | Archaea, some bacteria | Siroheme (from Uroporphyrinogen III) | Uroporphyrinogen III → Siroheme → Heme pnas.orgpnas.org |

Isomeric Distinction and Biochemical Divergence

The existence of isomers—molecules with the same chemical formula but different structural arrangements—is a fundamental concept in chemistry with profound biological consequences. In porphyrin metabolism, the distinction between the type I and type III isomers of uroporphyrinogen and coproporphyrinogen is critical, determining whether the molecule can proceed along the productive pathway to heme or is shunted into a metabolic dead end, often with pathological results.

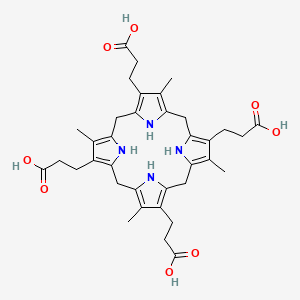

Coproporphyrinogens are tetrapyrroles characterized by four methyl ("M") groups and four propionic acid ("P") groups attached to the core macrocycle. wikipedia.org The difference between this compound and Coproporphyrinogen III lies in the arrangement of these side chains on the four constituent pyrrole (B145914) rings.

This compound : This isomer has a completely symmetrical arrangement of its side chains. The sequence of groups around the macrocycle is MP-MP-MP-MP. wikipedia.org

Coproporphyrinogen III : This isomer is asymmetrical. The side chains are arranged in the sequence MP-MP-MP-PM, where the order is inverted on the fourth (D) ring. wikipedia.orgwikipedia.org

This structural asymmetry in the III isomer is not accidental; it is purposefully created by the enzyme uroporphyrinogen-III synthase, which cyclizes the linear precursor (hydroxymethylbilane) while simultaneously flipping the final pyrrole unit. wikipedia.orgwikipedia.org In the absence of this enzyme, the linear precursor spontaneously cyclizes to form the symmetric uroporphyrinogen I. wikipedia.orgutah.edu

| Isomer | Side Chain Arrangement (M=Methyl, P=Propionate) | Symmetry | Metabolic Precursor |

|---|---|---|---|

| This compound | MP-MP-MP-MP wikipedia.org | Symmetrical | Uroporphyrinogen I wikipedia.org |

| Coproporphyrinogen III | MP-MP-MP-PM wikipedia.org | Asymmetrical | Uroporphyrinogen III wikipedia.org |

The structural difference between the I and III isomers has critical functional consequences for metabolic flux. The enzymes of the heme biosynthetic pathway are highly stereospecific, meaning they are tailored to recognize and process only the asymmetrical type III isomer.

The formation of this compound is a direct consequence of a metabolic error. When the enzyme uroporphyrinogen-III synthase is deficient or inactive, its substrate, hydroxymethylbilane (B3061235), spontaneously cyclizes to form uroporphyrinogen I. mdpi.comwikipedia.org The next enzyme in the pathway, uroporphyrinogen decarboxylase, is less specific and can act on uroporphyrinogen I, converting its four carboxymethyl groups into methyl groups to produce this compound. nih.govwikipedia.orgwikipedia.org

However, the metabolic pathway halts at this point. The subsequent enzyme, coproporphyrinogen III oxidase (CPOX), is strictly specific for the asymmetrical Coproporphyrinogen III. taylorandfrancis.com It cannot effectively bind or catalyze the oxidative decarboxylation of the symmetrical this compound. wikipedia.org This enzymatic blockade leads to the accumulation of this compound, which is cytotoxic. wikipedia.orgwikipedia.org This accumulation is the hallmark of the genetic disorder congenital erythropoietic porphyria (Gunther's disease). wikipedia.orgwikipedia.org The accumulated this compound is a dead-end byproduct that is eliminated from the body in urine and bile. preprints.orgnih.gov Studies have shown that the symmetrical nature of the type I isomer may influence its transport and excretion, with a statistical preference for its transport into bile compared to the type III isomer. nih.govjci.org

Structure

3D Structure

Propriétés

Numéro CAS |

31110-56-2 |

|---|---|

Formule moléculaire |

C36H44N4O8 |

Poids moléculaire |

660.8 g/mol |

Nom IUPAC |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |

Clé InChI |

WIUGGJKHYQIGNH-UHFFFAOYSA-N |

SMILES |

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O |

SMILES canonique |

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O |

melting_point |

171-174°C |

Autres numéros CAS |

31110-56-2 |

Description physique |

Solid |

Origine du produit |

United States |

Biochemical and Cellular Consequences of Coproporphyrinogen I Accumulation

Cellular Toxicological Implications of Porphyrinogen (B1241876) I Isomers

The presence of type I porphyrinogen isomers, particularly coproporphyrinogen I, within cells initiates significant toxicological challenges. These challenges stem from the inherent cytotoxicity of the molecule and its propensity to convert into a phototoxic form.

This compound is an isomer of the heme pathway intermediate, coproporphyrinogen III. wikipedia.org It is not normally synthesized in the human body but arises in certain pathological states, such as congenital erythropoietic porphyria, due to a deficiency in the enzyme uroporphyrinogen-III cosynthase. wikipedia.orgnih.gov In the absence of this enzyme, the linear tetrapyrrole hydroxymethylbilane (B3061235) spontaneously cyclizes to form uroporphyrinogen I instead of the physiologically utilized uroporphyrinogen III. nih.govwikipedia.org

The enzyme uroporphyrinogen decarboxylase can then convert uroporphyrinogen I into this compound. wikipedia.orgwikipedia.org However, unlike its "III" isomer, this compound is not a substrate for the subsequent enzyme in the heme synthesis pathway, coproporphyrinogen oxidase, which is specific for the III isomer. clinicalpub.comannualreviews.org This enzymatic block leads to the accumulation of this compound, which is cytotoxic. wikipedia.orgwikipedia.orgnih.gov The accumulation of this "dead-end" metabolite is a key feature of the pathophysiology of certain porphyrias. hmdb.ca

Table 1: Comparison of Coproporphyrinogen Isomers

| Feature | This compound | Coproporphyrinogen III |

| Formation | Spontaneous cyclization of hydroxymethylbilane in the absence of uroporphyrinogen-III cosynthase, followed by decarboxylation of uroporphyrinogen I. nih.govwikipedia.org | Enzymatic cyclization of hydroxymethylbilane by uroporphyrinogen-III cosynthase, followed by decarboxylation of uroporphyrinogen III. utah.eduwikipedia.org |

| Metabolism | Cannot be further metabolized by coproporphyrinogen oxidase. clinicalpub.comannualreviews.org | Substrate for coproporphyrinogen oxidase, continuing the heme synthesis pathway. nih.gov |

| Cellular Impact | Accumulates in cells, leading to cytotoxicity. wikipedia.orgwikipedia.org | Normal intermediate in the heme biosynthesis pathway. |

| Associated Condition | Congenital Erythropoietic Porphyria. wikipedia.orgnih.gov | Healthy physiological state. |

Porphyrinogens, including this compound, are unstable and can be non-enzymatically oxidized to their corresponding porphyrin forms. nih.gov In the case of this compound, it is oxidized to coproporphyrin I. nih.gov Porphyrins are fluorescent, photo-reactive molecules that can cause significant cellular damage upon exposure to light. nih.govwikipedia.org

This phototoxicity is a central mechanism of tissue damage in porphyrias. nih.gov When porphyrins are exposed to light, they absorb photons and are excited to a high-energy triplet state. wikipedia.org This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. nih.govwikipedia.org These ROS can indiscriminately damage cellular components, including lipids, proteins, and nucleic acids, leading to membrane destruction, protein aggregation, and ultimately, cell death. nih.govnih.govnih.gov The accumulation of phototoxic porphyrins like coproporphyrin I is a primary cause of the cutaneous photosensitivity observed in certain porphyrias. nih.govnih.gov

Table 2: Research Findings on Porphyrin Phototoxicity

| Porphyrin | Experimental System | Key Findings on Phototoxicity Mechanism |

| Coproporphyrin | Ehrlich ascites carcinoma cells | Cell lysis is largely mediated by hydrogen peroxide produced from superoxide. nih.gov |

| Uroporphyrin | Ehrlich ascites carcinoma cells | Cell lysis is inhibited by catalase, indicating a role for hydrogen peroxide. nih.gov |

| Protoporphyrin | Ehrlich ascites carcinoma cells | Phototoxicity is not primarily mediated by hydrogen peroxide. nih.gov |

| Cationic Porphyrins | Human cancer and normal cell lines | Induce necrotic cell death, characterized by cell swelling and blebbing, upon light exposure. nih.gov |

| Protoporphyrin IX & Uroporphyrin I | Jurkat cells and human fibroblasts | Antioxidants like β-carotene and lycopene can offer protection against phototoxicity. nih.gov |

Perturbations in Metabolic Homeostasis

The accumulation of this compound and its oxidized counterpart, coproporphyrin I, significantly disrupts the normal flow of the heme biosynthesis pathway and can lead to broader systemic metabolic dysregulation.

The heme biosynthesis pathway is a tightly regulated eight-step enzymatic process. nih.gov The formation and accumulation of this compound represent a significant disruption to this pathway. As previously mentioned, coproporphyrinogen oxidase, the sixth enzyme in the pathway, is specific for coproporphyrinogen III. clinicalpub.comannualreviews.org The accumulation of the I isomer effectively creates a metabolic dead-end, preventing the synthesis of downstream intermediates like protoporphyrinogen (B1215707) IX and, ultimately, heme. wikipedia.orgwikipedia.org

This blockage can lead to a feedback loop. Reduced heme production can de-repress the first and rate-limiting enzyme of the pathway, δ-aminolevulinic acid (ALA) synthase, leading to an even greater production of upstream intermediates, including the porphyrinogen I isomers. mhmedical.com This exacerbates the accumulation of these non-functional and toxic byproducts.

The consequences of this compound accumulation extend beyond the immediate disruption of heme synthesis, contributing to systemic metabolic issues. The porphyrias, a group of metabolic disorders characterized by the accumulation of porphyrins, are associated with a range of systemic complications, including liver dysfunction, neurological damage, and cardiovascular issues. nih.govmhmedical.comnih.gov

Comparative Biochemistry and Evolutionary Context of Porphyrinogen Metabolism

Divergence of Heme Biosynthesis Pathways Across Organisms

The intricate process of heme biosynthesis, essential for a vast array of biological functions, is not a monolithic pathway but rather a tapestry of evolutionary innovation and adaptation. While the core reactions leading to the formation of the macrocycle are ancient and conserved, significant divergences are observed in the initial and terminal steps of the pathway across the domains of life.

Ancient Origins and Phylogeny of Heme Pathways

The biosynthesis of tetrapyrroles, the molecular framework of hemes, chlorophylls, and vitamin B12, is a deeply rooted metabolic pathway, likely present in the earliest forms of cellular life. nih.gov The central trunk of this pathway, comprising the three enzymatic steps that convert 5-aminolevulinic acid (ALA) to uroporphyrinogen III, is remarkably conserved from archaea to eukaryotes, highlighting its ancient origin. asm.orgnih.gov Uroporphyrinogen III serves as the final common intermediate for the synthesis of all biologically active tetrapyrroles, including siroheme (B1205354), heme, and chlorophylls. nih.govmdpi.com

It is now understood that three distinct pathways for heme biosynthesis have evolved from this common core. asm.orgfrontiersin.org The most ancient of these is the siroheme-dependent pathway, which is the sole route found in Archaea and some sulfate-reducing bacteria. asm.orgfrontiersin.org In this pathway, uroporphyrinogen III is first converted to siroheme, which is then transformed into protoheme. asm.org

Following the siroheme-dependent pathway, two other major routes emerged: the protoporphyrin-dependent and the coproporphyrin-dependent pathways. frontiersin.org The protoporphyrin-dependent pathway, long considered the canonical route, is prevalent in eukaryotes and Gram-negative bacteria. frontiersin.org The more recently discovered coproporphyrin-dependent pathway is almost exclusively utilized by Gram-positive bacteria. frontiersin.org This evolutionary divergence in the terminal steps of heme synthesis reflects the adaptation of organisms to different metabolic needs and environmental conditions. asm.org

The initial step of the pathway, the synthesis of ALA, also displays a significant evolutionary bifurcation. Two independent routes exist: the C5 pathway, which starts from glutamate, and the C4 (or Shemin) pathway, which utilizes glycine (B1666218) and succinyl-CoA. plos.orgmdpi.com The C5 pathway is the more widespread, found in plants, archaea, and most bacteria. mdpi.com In contrast, the C4 pathway is characteristic of animals, fungi, and alphaproteobacteria. plos.orgmdpi.com

The evolutionary history of heme biosynthesis in photosynthetic eukaryotes is particularly complex, exhibiting a mosaic character. oup.com Phylogenetic analyses reveal that the enzymes involved have origins in the cyanobacterial endosymbiont (plastid), the α-proteobacterial endosymbiont (mitochondrion), and the eukaryotic nucleus, a testament to the intricate history of endosymbiosis and lateral gene transfer. nih.govoup.com

Distinct Enzymatic Machinery in Prokaryotic and Eukaryotic Systems for Heme Synthesis

While the fundamental steps of heme biosynthesis are conserved, the specific enzymes catalyzing these reactions and their subcellular localization can differ significantly between prokaryotic and eukaryotic systems.

In most prokaryotes, the entire heme biosynthesis pathway is typically located in the cytoplasm. nih.gov However, the enzymatic machinery itself showcases remarkable diversity. For instance, three distinct pathways diverge after the formation of uroporphyrinogen III. asm.org The protoporphyrin-dependent pathway, found in Gram-negative bacteria, involves the decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX, followed by oxidation to protoporphyrin IX before iron insertion. asm.orgfrontiersin.org In contrast, the coproporphyrin-dependent pathway in Gram-positive bacteria sees the oxidation of coproporphyrinogen III to coproporphyrin III, iron insertion to form coproheme, and finally, decarboxylation to protoheme. asm.orgboku.ac.at The most ancient pathway, found in Archaea, converts siroheme to protoheme. asm.org

Eukaryotic heme synthesis, on the other hand, is compartmentalized between the mitochondria and the cytosol. mdpi.complos.org The pathway begins in the mitochondrial matrix with the synthesis of ALA. mdpi.com ALA is then transported to the cytosol for the subsequent four steps, leading to the formation of coproporphyrinogen III. mdpi.com This intermediate is then transported back into the mitochondrial intermembrane space, where the final three enzymatic reactions occur, culminating in the synthesis of heme. mdpi.com

The enzymes themselves also exhibit differences. For example, two distinct types of enzymes catalyze the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen IX in the protoporphyrin-dependent pathway. An oxygen-dependent coproporphyrinogen oxidase is found in most eukaryotes and some Gram-negative bacteria, while an oxygen-independent version, a radical SAM protein, is exclusively bacterial. mdpi.com Similarly, the oxidation of protoporphyrinogen IX to protoporphyrin IX is catalyzed by different enzymes in aerobic and anaerobic bacteria. mdpi.com

The evolutionary history of these enzymes is a story of vertical descent, endosymbiotic gene transfer, and lateral gene transfer. oup.comnih.gov In photosynthetic eukaryotes, for instance, many of the genes for heme biosynthesis enzymes originated from the cyanobacterial endosymbiont. oup.com In some trypanosomatids, the ability to synthesize heme is dependent on the presence of a bacterial endosymbiont that provides the necessary enzymes, a clear example of a synergistic relationship born from gene loss and lateral gene transfer. plos.orgnih.gov

Evolutionary Pressures Shaping Porphyrinogen (B1241876) Isomer Utilization

The specific utilization of porphyrinogen isomers, particularly the divergence between the type I and type III isomers, is a critical aspect of porphyrin metabolism shaped by evolutionary pressures. While the non-enzymatic cyclization of the linear tetrapyrrole hydroxymethylbilane (B3061235) would lead to the formation of the symmetric uroporphyrinogen I, enzymatic systems across all domains of life catalyze a specific rearrangement to produce the asymmetric uroporphyrinogen III. nih.gov This highlights the fundamental importance of the type III isomer for the synthesis of essential molecules like heme and chlorophyll. nih.gov

Adaptations to Oxygen Levels and Anaerobic/Aerobic Pathways in Microorganisms

The availability of oxygen has been a major driving force in the evolution of heme biosynthesis pathways. Many of the enzymatic reactions in the later stages of the pathway involve oxidation. Consequently, organisms have evolved distinct enzymatic machinery to cope with either aerobic or anaerobic environments. asm.orgnih.gov

For instance, two different enzymes catalyze the oxidative decarboxylation of coproporphyrinogen III. The oxygen-dependent coproporphyrinogen oxidase is found in aerobic organisms, while an oxygen-independent enzyme, a member of the radical SAM protein family, functions in anaerobic bacteria. mdpi.com Similarly, the oxidation of protoporphyrinogen IX to protoporphyrin IX can be catalyzed by an oxygen-dependent oxidase or by oxygen-independent dehydrogenases. mdpi.com

The existence of these parallel, oxygen-dependent and -independent enzymes allows microorganisms to synthesize heme under varying oxygen tensions, a crucial adaptation for facultative anaerobes and organisms inhabiting diverse ecological niches. asm.org The evolution of these alternative pathways demonstrates the metabolic flexibility that has allowed life to thrive in a world with fluctuating oxygen levels. researchgate.net

Exploration of Protein-Protein Interactions and Substrate Channeling in Porphyrin Metabolism

The intermediates of the heme biosynthesis pathway, particularly the porphyrinogens, are chemically reactive and can be phototoxic if they accumulate. psu.edu To mitigate this, it is proposed that the enzymes of the pathway form multi-enzyme complexes, or metabolons, to facilitate substrate channeling. boku.ac.at In this model, the product of one enzyme is directly passed to the active site of the next enzyme in the pathway without diffusing into the bulk cytosol. boku.ac.at

Evidence for such protein-protein interactions and substrate channeling is growing. In eukaryotes, a mitochondrial heme metabolism complex has been identified, minimally consisting of the first and the last two enzymes of the pathway located in the mitochondria. plos.org This complex is thought to coordinate iron and porphyrin metabolism and protect the cell from reactive intermediates. plos.org

In prokaryotes, particularly in Gram-positive bacteria with their non-compartmentalized cytoplasm, substrate channeling is likely crucial to prevent the accumulation of potentially harmful porphyrinogen intermediates. boku.ac.at Studies on Bacillus subtilis have suggested that protein-protein interactions facilitate a strict substrate/product channeling mechanism. boku.ac.at For example, mutations in ferrochelatase, the final enzyme in the pathway, that are predicted to be involved in substrate reception lead to the accumulation of coproporphyrin III, providing in vivo evidence for substrate channeling. psu.edunih.gov The investigation of these protein-protein interactions is an active area of research, with the potential to identify novel targets for antimicrobial agents, especially against multidrug-resistant Gram-positive pathogens. boku.ac.at

Q & A

Q. What experimental methods are recommended for detecting and quantifying Coproporphyrinogen I in biological samples?

this compound (COPRO I) must be distinguished from its isomer III (COPRO III) due to identical mass and structural similarity. Ultra-high-performance liquid chromatography (uHPLC) with a 1 M ammonium acetate mobile phase achieves baseline resolution of these isomers . Prior oxidation to porphyrins (e.g., coproporphyrin I) is necessary for UV-Vis or fluorescence detection. Mass spectrometry (MS) coupled with uHPLC enhances specificity, particularly in complex matrices like urine or blood .

Q. Why does this compound accumulate in certain metabolic disorders?

COPRO I is a dead-end metabolite in heme biosynthesis. The enzyme coproporphyrinogen oxidase (CPOX) is stereospecific for isomer III, leaving COPRO I to autoxidize into porphyrins, which accumulate in tissues and excreta. This is a hallmark of congenital erythropoietic porphyria (CEP) and other porphyrias . Quantifying isomer ratios (I/III) via uHPLC-MS is critical for differential diagnosis .

Q. How does uroporphyrinogen decarboxylase (UROD) contribute to this compound synthesis?

UROD decarboxylates uroporphyrinogen I (a non-physiological isomer) to COPRO I in the "minor series" pathway. However, COPRO I cannot proceed further due to CPOX specificity for isomer III. This pathway is upregulated in UROS-deficient conditions, leading to toxic porphyrin accumulation .

Advanced Research Questions

Q. What experimental challenges arise in studying the enzymatic conversion mechanisms involving this compound?

Key challenges include:

- Isomer differentiation : Structural similarity between COPRO I and III necessitates high-resolution techniques like uHPLC-MS or NMR for unambiguous identification .

- Radical intermediates : Oxygen-independent coproporphyrinogen oxidases (e.g., HemN in E. coli) generate substrate radicals during decarboxylation. EPR spectroscopy is required to detect these transient intermediates, as shown in studies using deuterium/15N-labeled substrates .

- Enzyme inhibition assays : Kinetic studies require purified COPRO I and III to evaluate CPOX specificity. Molecular docking (e.g., AutoDock 4.0) can predict binding affinities .

Q. How do methodological discrepancies affect interpretations of this compound/III ratios in porphyria studies?

Discrepancies often stem from:

- Sample handling : COPRO I/III autoxidize rapidly; immediate stabilization with antioxidants (e.g., ascorbate) is critical .

- Analytical thresholds : Low-resolution methods (e.g., ELISA) may misreport isomer ratios, leading to false-positive porphyria diagnoses. uHPLC-MS with <5% CV for isomer resolution is recommended .

- Enzyme activity assays : In vitro CPOX activity assays using COPRO III may not reflect in vivo conditions where COPRO I competes for binding .

Q. What advanced techniques are used to investigate the mitochondrial import of this compound?

- Radiolabeled tracers : 14C-labeled COPRO I/III are used in mitochondrial uptake assays to study transport kinetics .

- CRISPR/Cas9 models : Knockout cell lines (e.g., CPOX-deficient) help delineate COPRO I’s role in mitochondrial dysfunction and oxidative stress .

- Subcellular fractionation : Coupled with MS, this identifies COPRO I accumulation in mitochondrial vs. cytosolic compartments .

Methodological Recommendations Table

Data Contradictions and Resolutions

- Contradiction : Some studies report elevated COPRO I in asymptomatic carriers, while others link it to severe porphyria.

- Contradiction : COPRO I/III ratios vary across tissue types.

- Resolution : Tissue-specific CPOX expression and mitochondrial redox states influence isomer accumulation. Use tissue-specific knockout models for clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.